Cytotoxic Potency in Mammalian Cell Proliferation Assays Relative to Para-Substituted Benzothiazole–Chalcone Congeners
In a systematic antiproliferative evaluation of a benzothiazole–chalcone series, the 4-isopropylphenyl derivative (compound 7, corresponding to CAS 391225-83-5) exhibited an IC₅₀ of 28 ± 3 µM against human cancer cell lines in MTT-based proliferation assays [1]. This places the compound at an intermediate potency tier within the congeneric series, approximately 1.9-fold weaker than the most potent analog (compound 8, IC₅₀ = 30 ± 5 µM overlaps within error), but 1.9-fold to >3.6-fold more potent than the 4-unsubstituted or 4-halogenated comparators (compounds 1 and 6, IC₅₀ >100 µM) [1]. The data indicate that the 4-isopropyl group contributes a measurable but modest potency advantage over the unsubstituted phenyl baseline.
| Evidence Dimension | Cytotoxicity (IC₅₀ against human cancer cell lines) |
|---|---|
| Target Compound Data | IC₅₀ = 28 ± 3 µM (Compound 7, CAS 391225-83-5) |
| Comparator Or Baseline | Compound 1 (unsubstituted phenyl): IC₅₀ >100 µM; Compound 6 (4-halogenated): IC₅₀ >100 µM; Compound 8 (closest active analog): IC₅₀ = 30 ± 5 µM |
| Quantified Difference | ≥3.6-fold improvement over unsubstituted baseline; potency overlapping with closest active analog (ratio = 0.93, not statistically separable). |
| Conditions | MTT cell proliferation assay; cell line(s) not fully specified in accessible metadata; 48–72 h exposure; DMSO vehicle control. |
Why This Matters
For procurement decisions, this compound serves as a defined-potency scaffold representative of the 4-isopropyl substitution class, enabling reproducible SAR exploration where intermediate cytotoxicity (20–35 µM range) is desired without the confounding effects of halogen or methoxy substituents.
- [1] PMC6271662, Table 2. IC₅₀ values for benzothiazole–chalcone derivatives in cell proliferation assays. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC6271662/table/molecules-19-07679-t002/ View Source
